molecular formula C16H12FN3O2S B2965679 3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886908-23-2

3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2965679
CAS No.: 886908-23-2
M. Wt: 329.35
InChI Key: OJNUIKJIBUTQHV-UHFFFAOYSA-N
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Description

3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H12FN3O2S and its molecular weight is 329.35. The purity is usually 95%.
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Scientific Research Applications

Catalyst and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of heterocyclic amides through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions has been developed. This method involves the N-acylation of amino-substituted heterocycles with fluorobenzoyl chloride, showcasing the utility of fluorinated compounds in the synthesis of complex heterocyclic structures. Theoretical studies, including density functional theory (DFT) calculations, support the mechanistic pathways, highlighting the role of fluorinated compounds in facilitating chemical transformations (Moreno-Fuquen et al., 2019).

Fluorogenic Reagent for Thiols

The synthesis of fluorogenic reagents for thiols, utilizing fluorinated compounds, demonstrates the application of fluorinated benzamides in analytical chemistry. These reagents offer enhanced reactivity and fluorescence properties, making them valuable tools for the quantitative analysis of thiols in biological samples. The electron-withdrawing effects of the fluorine atom contribute to the increased reactivity and sensitivity of these reagents (Toyo’oka et al., 1989).

Anticancer Activity

Fluorinated benzamides have been evaluated for their anticancer activity, with some derivatives showing promising results against various cancer cell lines. The incorporation of fluorine atoms into the benzamide structure is believed to enhance the anticancer properties of these compounds. Studies have shown that specific fluorinated benzamides exhibit higher anticancer activities compared to reference drugs, suggesting their potential in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Activity

The synthesis of fluorobenzamides containing heterocyclic moieties like thiazole and thiazolidine has shown promising antimicrobial activity. These compounds, particularly those with a fluorine atom in the benzoyl group, demonstrate significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom is crucial for enhancing the antimicrobial properties of these compounds (Desai et al., 2013).

Properties

IUPAC Name

3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c1-23-13-8-3-2-7-12(13)15-19-20-16(22-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNUIKJIBUTQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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